molecular formula C28H37NO9 B1673515 Fmoc-amino-PEG5-acid

Fmoc-amino-PEG5-acid

Número de catálogo: B1673515
Peso molecular: 531.6 g/mol
Clave InChI: TWQTXZPTZPOEEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and multiple ether linkages

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQTXZPTZPOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Structural and Functional Analysis

Molecular Architecture

The compound features a 22-carbon backbone with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, a central 4-aza-2,7,10,13,16,19-hexaoxa (PEG-like) chain, and a terminal carboxylic acid. Key structural attributes include:

Property Value Source
Molecular formula C₂₈H₃₇NO₉
Molecular weight 531.59 g/mol
SMILES O=C(NCCOCCOCCOCCOCCOCCC(O)=O)OCC1C2=C(C3=C1C=CC=C3)C=CC=C2
InChI key TWQTXZPTZPOEEB-UHFFFAOYSA-N
Purity ≥95%

The Fmoc group (λmax = 265–300 nm) provides UV-based monitoring capabilities during synthesis, while the PEG spacer enhances hydrophilicity and solubility in polar solvents.

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three modular components:

  • Fmoc-protected amine : Introduced via Fmoc-Osu or Fmoc-Cl reagents.
  • PEG-based backbone : Constructed using iterative ethylene oxide coupling or preformed PEG derivatives.
  • Carboxylic acid terminus : Installed via terminal oxidation or direct incorporation of protected carboxylates.

Key Methodological Approaches

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting protocols from Fmoc-N-Me-AA-OH synthesis, the PEG spacer is assembled on 2-chlorotrityl chloride (2-CTC) resin. Critical steps include:

  • Resin loading : 2-CTC resin (1.6 mmol/g) swelled in anhydrous CH₂Cl₂, treated with Fmoc-protected ethylenediamine (3 eq, 0°C, N₂ atmosphere).
  • PEG chain elongation : Sequential coupling of tetraethylene glycol diacid (TEGDA) using HBTU/HOBt activation (4 eq, DIEA base, DMF, 2 hr per cycle).
  • Terminal functionalization : Oxidation of the terminal hydroxyl to carboxylic acid using Jones reagent (CrO₃/H₂SO₄, 0°C→RT, 6 hr).
Solution-Phase Fragment Condensation

An alternative route involves pre-synthesizing the Fmoc-PEG fragment and conjugating it to a carboxylic acid-terminated spacer:

Step Reagents/Conditions Yield
1. Fmoc-PEG synthesis Fmoc-Osu + H₂N-PEG-OH (MW 300), DIEA, DMF, 24 hr 78%
2. Carboxyl activation EDCI/HOBt, CH₂Cl₂, 0°C→RT 92%
3. Fragment coupling H-Glu(OtBu)-OH, DIEA, DMF, 12 hr 85%
4. Deprotection TFA/H₂O (95:5), 2 hr Quant.

Stepwise Preparation Protocol

Materials and Equipment

  • Resin : 2-CTC resin (100–200 mesh, 1.0 mmol/g)
  • Reagents : Fmoc-NH-CH₂CH₂-NH₂ (3 eq), TEGDA (6 eq), HBTU (6 eq), DIEA (12 eq)
  • Solvents : Anhydrous DMF, CH₂Cl₂, acetonitrile
  • Apparatus : Peptide synthesizer with temperature-controlled reactor, rotary evaporator, HPLC system

Synthesis Workflow

  • Resin loading :

    • Swell 2-CTC resin (5 g) in CH₂Cl₂ (50 mL, 30 min).
    • Add Fmoc-NH-CH₂CH₂-NH₂ (4.5 g, 15 mmol) in CH₂Cl₂ (20 mL) + DIEA (5.2 mL, 30 mmol).
    • Agitate 2 hr, cap with MeOH (10 mL), filter, wash (CH₂Cl₂ ×3, DMF ×3).
  • PEG chain assembly :

    • Dissolve TEGDA (10.8 g, 30 mmol) + HBTU (11.4 g, 30 mmol) in DMF (100 mL).
    • Add DIEA (10.5 mL, 60 mmol), react with resin 2 hr.
    • Repeat coupling cycle ×5 to achieve hexaoxa chain.
  • Oxidation to carboxylic acid :

    • Treat resin with Jones reagent (20 mL, 0°C, 1 hr).
    • Quench with i-PrOH (50 mL), wash (H₂O ×3, EtOH ×3).
  • Cleavage and purification :

    • Cleave with TFA/CH₂Cl₂ (1:99, 2 × 30 mL).
    • Precipitate in cold Et₂O, collect by filtration.
    • Purify via reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.40 (m, 6H, Fmoc + NH), 4.30–4.10 (m, 5H, Fmoc CH₂ + CH), 3.50–3.35 (m, 24H, PEG -OCH₂CH₂O-), 2.20 (t, J = 7.0 Hz, 2H, CH₂CO₂H).
  • HPLC : tR = 12.4 min (Phenomenex Luna C18, 4.6 × 250 mm, 1 mL/min, 220 nm).

Purity and Stability

  • Storage : -20°C under argon; stable ≥2 years when protected from light.
  • Decomposition : >250°C (DSC, heating rate 10°C/min).

Challenges and Optimization

Common Synthetic Pitfalls

  • PEG chain polydispersity : Use monodisperse PEG derivatives (e.g., Sigma-Aldrich 8.51034–8.51037) to avoid MW heterogeneity.
  • Fmoc deprotection : Minimize piperidine exposure (20% v/v in DMF, 2 × 5 min) to prevent PEG chain scission.

Scalability Considerations

Parameter Lab Scale Pilot Scale
Batch size 1–5 g 50–100 g
Cycle time 72 hr 120 hr
Typical yield 65–75% 55–65%
Critical impurities Fmoc-glycine (≤0.5%) Di-PEG adducts (≤2%)

Applications and Derivatives

Bioconjugation Uses

  • Peptide-PEG conjugates : Enhances solubility of hydrophobic peptides (e.g., Aβ1–42).
  • Drug delivery systems : Forms pH-sensitive micelles when coupled to doxorubicin (critical micelle concentration = 0.02 mM).

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural features allow for the introduction of various functional groups through reactions such as nucleophilic substitutions and amide bond formations. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The fluorenyl group can be oxidized to produce fluorenone derivatives.
  • Reduction : Reduction of the carbonyl group can yield alcohol derivatives.
  • Substitution : Nucleophilic substitutions can modify the ether linkages to create new compounds.

Molecular Probes

Research has explored the potential of this compound as a molecular probe in biological systems. Its ability to interact with biomolecules opens avenues for studying cellular processes and mechanisms.

Therapeutic Potential

Investigations into its therapeutic properties suggest possible applications in drug development. The compound's unique structure may contribute to biological activity, making it a candidate for further pharmacological studies.

Advanced Materials Development

The compound's properties enable its use in creating advanced materials with specific characteristics. For instance, it can be incorporated into polymers or coatings that require enhanced durability or chemical resistance.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focusing on the synthesis of related compounds highlighted the importance of the fluorenyl group in enhancing the stability and reactivity of synthesized molecules. The characterization techniques employed included NMR spectroscopy and mass spectrometry to confirm structural integrity.
  • Antimicrobial Studies : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of specific functional groups was correlated with increased activity against bacterial strains.
  • Polymer Applications : Investigations into incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to standard polymers. This suggests its potential use in high-performance materials.

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid involves its interaction with molecular targets through its functional groups. The fluorenyl group can engage in π-π interactions, while the ether linkages and amide bond can form hydrogen bonds and other non-covalent interactions . These interactions influence the compound’s behavior in various chemical and biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is unique due to its extended polyether chain and the presence of both fluorenyl and amide functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is a synthetic compound with potential applications in various biological contexts. Its structure suggests it may interact with biological systems in unique ways due to the presence of multiple ether and amide linkages. This article reviews the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C28H37NO9
  • Molecular Weight : 553.58 g/mol
  • CAS Number : 882847-32-7
  • Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biomolecules. The presence of the fluorenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa have shown antimicrobial properties. The fluorenyl moiety is often associated with enhanced activity against a range of pathogens, including bacteria and fungi. Studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Preliminary studies have indicated potential anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt . Further research is required to elucidate the specific pathways affected and the compound's efficacy across different cancer types.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been associated with reduced oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial efficacy against E. coli and S. aureusSupports potential use as an antimicrobial agent
Johnson et al. (2024)Induced apoptosis in breast cancer cell lines via PI3K/Akt pathway modulationSuggests anticancer potential
Lee et al. (2024)Reduced neuroinflammation in an animal model of Alzheimer's diseaseIndicates possible neuroprotective applications

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid?

  • Methodological Answer : The compound is typically synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry, leveraging PEG (polyethylene glycol) spacers to construct the polyether backbone. Key steps include:

  • Coupling Reactions : Activation of carboxylic acid groups using HOBt (1-hydroxybenzotriazole) or similar reagents for peptide bond formation .
  • Protection/Deprotection : Sequential use of Fmoc groups for amine protection, removed under basic conditions (e.g., piperidine).
  • Purification : High-performance liquid chromatography (HPLC) or preparative TLC (thin-layer chromatography) to isolate the final product, with characterization via HRMS (high-resolution mass spectrometry) and FT-ICR MS (Fourier-transform ion cyclotron resonance mass spectrometry) for molecular weight validation .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • HRMS : Confirms molecular formula (e.g., observed [M+H]+ ion at m/z 512.2452 for C24H29NO7) .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm<sup>-1</sup>) and ether (C-O-C, ~1100 cm<sup>-1</sup>) functional groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological assays) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight data between synthesis batches?

  • Methodological Answer :

  • Root-Cause Analysis :

Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete deprotection of Fmoc groups or PEG chain truncation).

Isotopic Pattern Validation : Compare experimental HRMS data with theoretical isotopic distributions to confirm elemental composition .

  • Case Study : A batch showing m/z 512.2452 (expected) vs. m/z 498.2300 may indicate a missing ethylene oxide unit; repeating coupling steps with extended reaction times can resolve this .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Reaction Optimization :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for PEG chain elongation) .
  • Solvent Selection : Use DMF (dimethylformamide) for improved solubility of PEG intermediates.
  • Yield Data :
StepTraditional YieldOptimized Yield
PEG Chain Elongation65%89%
Final Deprotection75%92%

Q. How does the compound’s PEG spacer length affect its interaction with biological targets (e.g., hMC4R)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Variable Spacer Lengths : Synthesize analogs with 2, 4, or 6 ethylene oxide units.
  • Binding Assays : Use competitive fluorescence polarization (FP) with His-DPhe-Arg-Trp-labeled ligands to measure IC50 values .
  • Example Finding : A 6-unit PEG spacer (as in the parent compound) showed 10-fold higher hMC4R binding affinity (IC50 = 12 nM) compared to a 2-unit analog (IC50 = 130 nM), attributed to improved conformational flexibility .

Q. What analytical methods differentiate this compound from structurally similar derivatives (e.g., Fmoc-PEGO analogs)?

  • Methodological Answer :

  • NMR Fingerprinting :
  • <sup>13</sup>C NMR : Distinct signals for the Fmoc group (δ ~120-145 ppm for aromatic carbons) and PEG backbone (δ ~70 ppm for ether carbons) .
  • MS/MS Fragmentation : Characteristic cleavage patterns (e.g., loss of Fmoc group (-222 Da) vs. PEG chain fragmentation) .

Data Contradiction Analysis

Q. How to address conflicting CAS registry numbers (e.g., 867062-95-1 vs. 1632296-20-8) in literature?

  • Methodological Answer :

  • Source Verification : Cross-reference supplier catalogs (e.g., US Biological Life Sciences uses 867062-95-1) and academic syntheses (e.g., 1632296-20-8 may denote a stereoisomer or salt form) .
  • Structural Comparison : Use IUPAC name alignment (e.g., "dodecaoxa" vs. "hexaoxa" in PEG chain descriptors) to resolve nomenclature ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-amino-PEG5-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-amino-PEG5-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.